molecular formula C12H13NO6 B12827512 Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutanoate

Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutanoate

Cat. No.: B12827512
M. Wt: 267.23 g/mol
InChI Key: SMUJUEJXEWAZDC-UHFFFAOYSA-N
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Description

Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutanoate is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutanoate typically involves multiple steps. One common method starts with the preparation of 5-methoxy-2-nitrophenylacetic acid. This is achieved by reacting 3-methyl-4-nitroanisole with diethyl oxalate in the presence of sodium methoxide, followed by oxidation with hydrogen peroxide and sodium hydroxide . The resulting product is then esterified with methanol and ammonium hydroxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and ketone groups can interact with various enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-18-10-3-4-11(13(16)17)8(6-10)5-9(14)7-12(15)19-2/h3-4,6H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUJUEJXEWAZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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